

An In-depth Technical Guide to (2,4-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4-Dichlorophenyl)methanesulfonyl chloride

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Introduction

(2,4-Dichlorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative containing a 2,4-dichlorinated phenyl ring. Sulfonyl chlorides are a class of organic compounds with the general formula $R-SO_2Cl$. They are reactive compounds widely used in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. The presence of the dichlorinated phenyl group in **(2,4-Dichlorophenyl)methanesulfonyl chloride** is expected to influence its reactivity and the properties of its derivatives, making it a compound of interest in medicinal chemistry and drug design. The chlorine atoms are electron-withdrawing, which can enhance the electrophilicity of the sulfonyl chloride group and potentially modulate the biological activity of its derivatives.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **(2,4-Dichlorophenyl)methanesulfonyl chloride**, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(2,4-Dichlorophenyl)methanesulfonyl chloride** is presented below. While experimental data for

some properties are not readily available in the literature, computed values from reliable databases are included.

Property	Value	Source
Molecular Formula	C ₇ H ₅ Cl ₃ O ₂ S	[PubChem][1]
Molecular Weight	259.54 g/mol	[PubChem][1]
CAS Number	88691-50-3	[PubChem][1]
Appearance	Solid (predicted)	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely insoluble in water.	
IUPAC Name	(2,4-dichlorophenyl)methanesulfonyl chloride	[PubChem][1]
Synonyms	2,4-Dichlorobenzylsulfonyl chloride	[PubChem][1]

Synthesis

A detailed experimental protocol for the synthesis of **(2,4-Dichlorophenyl)methanesulfonyl chloride** is not explicitly described in readily available literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A potential two-step synthesis starting from 2,4-dichlorotoluene is outlined below.

Logical Synthesis Workflow



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Caption: Plausible synthetic pathway for **(2,4-Dichlorophenyl)methanesulfonyl chloride**.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2,4-Dichlorobenzyl chloride from 2,4-Dichlorotoluene

This procedure is adapted from a patented method for the synthesis of 2,4-dichlorobenzyl chloride.[2]

- Materials: 2,4-Dichlorotoluene, Azobisisobutyronitrile (AIBN), Triethanolamine, Chlorine gas.
- Procedure:
 - In a reaction vessel equipped with a stirrer, condenser, and gas inlet, heat 2,4-dichlorotoluene (1 mole equivalent) to 80-100°C.
 - Add a catalytic amount of AIBN and triethanolamine.
 - Slowly introduce chlorine gas under illumination (e.g., UV lamp) while increasing the temperature to 120-130°C.
 - Maintain the reaction for 3-4 hours. Monitor the reaction progress by Gas Chromatography (GC).
 - Upon completion, cool the reaction mixture and purify by vacuum distillation to obtain 2,4-dichlorobenzyl chloride.

Step 2: Synthesis of **(2,4-Dichlorophenyl)methanesulfonyl chloride**

This proposed method is based on general procedures for the synthesis of sulfonyl chlorides from alkyl halides.

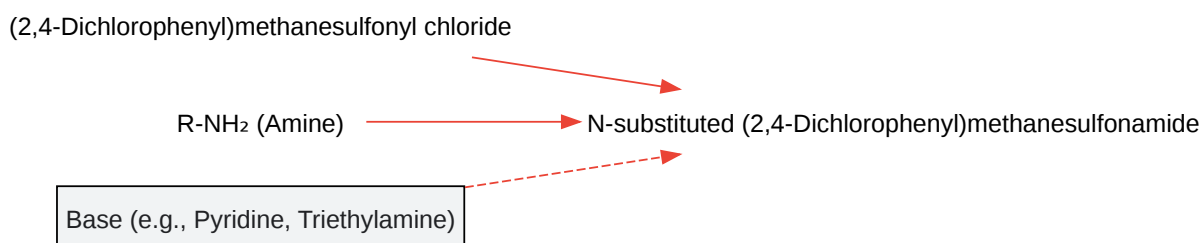
- Materials: 2,4-Dichlorobenzyl chloride, Sodium sulfite, Sodium bicarbonate, Chlorine gas, Water, Dichloromethane.
- Procedure:
 - Preparation of Sodium (2,4-Dichlorophenyl)methanesulfonate:
 - In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in water.
 - Add 2,4-dichlorobenzyl chloride and heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the mixture and isolate the sodium (2,4-dichlorophenyl)methanesulfonate salt, which may precipitate upon cooling or after partial removal of the solvent.
 - Chlorination to **(2,4-Dichlorophenyl)methanesulfonyl chloride**:
 - Suspend the dried sodium (2,4-dichlorophenyl)methanesulfonate in a suitable solvent like dichloromethane.
 - Cool the suspension in an ice bath.
 - Bubble chlorine gas through the stirred suspension. The reaction is typically exothermic and should be controlled.
 - Monitor the reaction by TLC or GC until the starting material is consumed.
 - After completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess chlorine.
 - Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude **(2,4-Dichlorophenyl)methanesulfonyl chloride**.
 - The crude product can be further purified by vacuum distillation or recrystallization.

Chemical Reactivity and Experimental Protocols

(2,4-Dichlorophenyl)methanesulfonyl chloride, as a typical sulfonyl chloride, is expected to react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Reaction with Amines (Sulfonamide Formation)

The reaction with primary or secondary amines yields N-substituted sulfonamides, a common motif in many biologically active molecules.



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Caption: General reaction scheme for sulfonamide formation.

Experimental Protocol: Reaction with Aniline

This is a general procedure adapted from the sulfonylation of anilines.[3]

- Materials: **(2,4-Dichlorophenyl)methanesulfonyl chloride**, Aniline, Pyridine (or triethylamine), Dichloromethane.
- Procedure:
 - In a round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.

- Slowly add a solution of **(2,4-Dichlorophenyl)methanesulfonyl chloride** (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
- Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-(2,4-dichlorophenyl)methanesulfonamide.
- The product can be purified by recrystallization or column chromatography.

Reaction with Alcohols (Sulfonate Ester Formation)

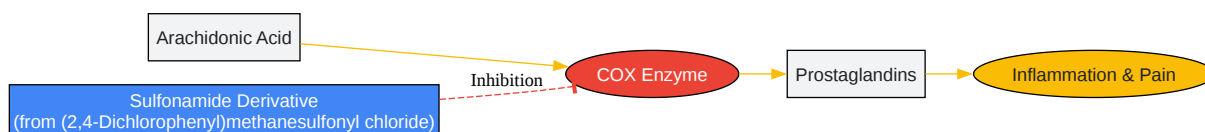
The reaction with alcohols produces sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

(2,4-Dichlorophenyl)methanesulfonyl chloride

R-OH (Alcohol)

(2,4-Dichlorophenyl)methanesulfonate ester

Base (e.g., Pyridine, Triethylamine)



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- To cite this document: BenchChem. [An In-depth Technical Guide to (2,4-Dichlorophenyl)methanesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268808#2-4-dichlorophenyl-methanesulfonyl-chloride-chemical-properties]

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